REACTION_CXSMILES
|
CO[C:3](=[O:14])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([N+:10]([O-:12])=[O:11])[C:5]=1Cl.C([O-])([O-])=O.[Na+].[Na+].[CH2:21]([NH2:24])[CH2:22][NH2:23]>C(O)CCC>[N+:10]([C:6]1[C:5]2[NH:23][CH2:22][CH2:21][NH:24][C:3](=[O:14])[C:4]=2[CH:9]=[CH:8][CH:7]=1)([O-:12])=[O:11] |f:1.2.3|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C(=CC=C1)[N+](=O)[O-])Cl)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
986 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
622 μL
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with water (200 ml)
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=CC2=C1NCCNC2=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 900 mg | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 46.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |